5-Chloro-2-ethoxyphenol
Overview
Description
5-Chloro-2-ethoxyphenol is a chemical compound that falls under the category of halophenols, which are derivatives of phenols. It has the molecular formula C8H9ClO2 and a molecular weight of 172.61 g/mol . This compound is known for its various applications in scientific research and industry due to its unique chemical properties.
Scientific Research Applications
5-Chloro-2-ethoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-ethoxyphenol typically involves the chlorination of 2-ethoxyphenol. One common method includes the reaction of 2-ethoxyphenol with thionyl chloride in the presence of a catalyst such as dimethylformamide (DMF). The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-ethoxyphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to less chlorinated phenols.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or chlorinated quinones.
Reduction: Formation of less chlorinated phenols.
Substitution: Formation of substituted phenols with different functional groups.
Mechanism of Action
The mechanism of action of 5-Chloro-2-ethoxyphenol involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or interact with cellular membranes, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is known to affect cellular processes such as oxidative stress and signal transduction .
Comparison with Similar Compounds
Similar Compounds
2-Ethoxyphenol: Lacks the chlorine atom, making it less reactive in certain chemical reactions.
4-Chloro-2-ethoxyphenol: Similar structure but with the chlorine atom in a different position, leading to different reactivity and properties.
5-Bromo-2-ethoxyphenol: Bromine atom instead of chlorine, which can affect its reactivity and applications
Uniqueness
5-Chloro-2-ethoxyphenol is unique due to the presence of both the ethoxy group and the chlorine atom, which confer specific chemical properties and reactivity. This makes it valuable in various synthetic and industrial applications, as well as in scientific research for exploring new chemical reactions and biological activities .
Properties
IUPAC Name |
5-chloro-2-ethoxyphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5,10H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNPSDAHUYBEKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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